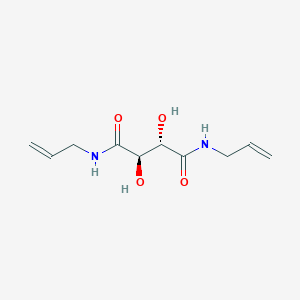

N,N'-Diallyl-L-tartardiamide

Descripción general

Descripción

N,N’-Diallyl-L-tartardiamide is a chemical compound with the molecular formula C10H16N2O4 and a molar mass of 228.25 g/mol . It is primarily used as a crosslinking agent for polyacrylamide gels, which are commonly employed in electrophoresis applications such as SDS-PAGE . This compound is known for its ability to form strong interactions with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallyl-L-tartardiamide typically involves the reaction of tartaric acid with allylamine. The process can be summarized as follows:

Starting Materials: Tartaric acid and allylamine.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate tartaric acid dichloride.

Final Step: The intermediate is then reacted with allylamine to yield N,N’-Diallyl-L-tartardiamide.

Industrial Production Methods: In industrial settings, the production of N,N’-Diallyl-L-tartardiamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Diallyl-L-tartardiamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amides.

Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of simpler amides and alcohols.

Substitution: Formation of substituted tartardiamides.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Crosslinking Agent in Polyacrylamide Gels

DATD is extensively utilized as a crosslinking co-monomer in the polymerization of soluble polyacrylamide gels. This application is critical in biochemical assays such as electrophoresis, where it helps create stable gel matrices that facilitate the separation of biomolecules based on size and charge. The use of DATD enhances the mechanical properties of the gels, making them suitable for various analytical techniques, including SDS-PAGE and other electrophoretic methods .

Hydrogel Formation

Beyond electrophoresis, DATD plays a significant role in hydrogel technology. It is used to prepare hydrogels that can encapsulate bioactive compounds, such as drugs or enzymes, allowing for controlled release applications. For instance, hydrogels containing ciprofloxacin have been developed using DATD to achieve sustained drug release profiles, which are particularly beneficial in medical applications .

Biomedical Research

Tissue Engineering

In tissue engineering, DATD is employed to create scaffolds that support cell growth and tissue regeneration. The hydrogels formed with DATD provide a conducive environment for cell attachment and proliferation, making them ideal for applications such as wound healing and regenerative medicine .

Expansion Microscopy

DATD has also been applied in advanced imaging techniques like expansion microscopy (ExM). In this context, DATD serves as a cleavable crosslinker that allows for the expansion of biological tissues while preserving their structural integrity. This technique enables nanoscale imaging of cellular structures, providing insights into cellular morphology and dynamics .

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of DATD-based hydrogels in delivering ciprofloxacin. The hydrogels exhibited controlled release characteristics, which were attributed to the crosslinked network structure facilitated by DATD. This approach not only improved the bioavailability of the drug but also minimized side effects associated with conventional delivery methods .

Case Study 2: Imaging Biological Samples

In a recent application of expansion microscopy, researchers utilized DATD to anchor lipid labels within biological samples prior to imaging. The incorporation of DATD allowed for enhanced resolution and detail in imaging lipid membranes, which is crucial for understanding cellular processes at the molecular level .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Chemistry | Crosslinking agent for polyacrylamide gels | Enhanced mechanical properties for electrophoresis |

| Biomedical Research | Hydrogel formation for drug delivery systems | Controlled release and improved bioavailability |

| Tissue Engineering | Scaffold creation for cell growth | Supports tissue regeneration |

| Advanced Imaging | Used in expansion microscopy to improve resolution | Enables nanoscale imaging of biological samples |

Mecanismo De Acción

The mechanism of action of N,N’-Diallyl-L-tartardiamide involves its ability to form crosslinks between polymer chains. This crosslinking enhances the mechanical stability and structural integrity of the resulting polyacrylamide gels. The presence of vicinal diols in the compound allows for reversible crosslinking, making it useful in applications where gel solubilization is required .

Comparación Con Compuestos Similares

N,N’-Methylenebisacrylamide: Another common crosslinking agent used in polyacrylamide gels.

N,N’-Diallyltartramide: Similar in structure but with different functional groups.

Uniqueness: N,N’-Diallyl-L-tartardiamide is unique due to its reversible crosslinking ability and strong interaction with glass. Unlike other crosslinking agents, it can be conveniently dissolved using periodic acid, making it advantageous in specific applications .

Actividad Biológica

N,N'-Diallyl-L-tartardiamide (DATD) is a chemical compound primarily recognized for its role as a crosslinking agent in polymer chemistry, particularly in the preparation of polyacrylamide gels. This article explores its biological activity, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

DATD is a derivative of tartaric acid and features two allyl groups. It is notable for its ability to form stable crosslinked networks in hydrogels, which are used extensively in biochemical applications, including electrophoresis and tissue engineering. The unique properties of DATD compared to other crosslinkers, such as bisacrylamide, include its slower polymerization rate and compatibility with various biochemical assays.

The biological activity of DATD is primarily linked to its ability to form hydrogels that can encapsulate biomolecules or cells. The crosslinking process involves the formation of covalent bonds between the DATD molecules and the polymer chains, resulting in a three-dimensional network that can stabilize proteins and other biological entities.

- Crosslinking Properties : DATD forms hydrogels that are less prone to leaching compared to those formed with bisacrylamide. This stability is crucial for applications requiring prolonged interaction with biological samples.

- Degradability : Unlike some synthetic crosslinkers, DATD can be cleaved under specific conditions (e.g., exposure to periodate ions), allowing for controlled release of encapsulated substances or degradation of the gel matrix when required .

Applications in Biological Research

DATD has been utilized in various studies that highlight its biological activity:

- Tissue Engineering : DATD-based hydrogels have been employed as scaffolds for cell culture, providing a supportive environment that mimics natural extracellular matrices. This application is vital for regenerative medicine and developmental biology.

- Drug Delivery Systems : The ability to encapsulate drugs within DATD hydrogels allows for sustained release profiles, improving therapeutic efficacy while minimizing side effects.

Case Studies

-

Hydrogel Development for Cell Culture :

A study demonstrated the use of DATD in creating hydrogels that support the growth and differentiation of stem cells. The research indicated that cells cultured in DATD-based hydrogels exhibited enhanced viability and proliferation compared to traditional culture methods . -

Electrophoresis Applications :

In biochemical assays, DATD has been shown to provide superior resolution in polyacrylamide gel electrophoresis (PAGE). Its slower polymerization rate allows for better control over gel porosity, which is critical for separating biomolecules based on size . -

Immunohistochemistry Techniques :

Researchers have utilized DATD in expansion microscopy protocols, enhancing the visualization of cellular structures by embedding samples in DATD-based hydrogels. This method allows for improved imaging resolution while preserving the integrity of fluorescent proteins .

Comparative Analysis of Crosslinkers

| Property | This compound | Bisacrylamide |

|---|---|---|

| Polymerization Rate | Slower | Faster |

| Gel Stability | Higher | Moderate |

| Cleavage Potential | Yes (periodate ions) | No |

| Applications | Tissue engineering, drug delivery | Standard electrophoresis |

Propiedades

Número CAS |

58477-85-3 |

|---|---|

Fórmula molecular |

C10H16N2O4 |

Peso molecular |

228.24 g/mol |

Nombre IUPAC |

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+ |

Clave InChI |

ZRKLEAHGBNDKHM-OCAPTIKFSA-N |

SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O |

SMILES isomérico |

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O |

SMILES canónico |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O |

Key on ui other cas no. |

58477-85-3 |

Descripción física |

White powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Sinónimos |

N,N'-diallyltartardiamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.